An In-depth Technical Guide to the Chemical Properties of N,N-Dimethylformamide Dimethyl Acetal
An In-depth Technical Guide to the Chemical Properties of N,N-Dimethylformamide Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylformamide dimethyl acetal (DMF-DMA), also known as 1,1-dimethoxy-N,N-dimethylmethanamine, is a highly reactive and versatile organic reagent with the chemical formula C5H13NO2.[1][2] It is a colorless to pale yellow liquid that serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][3] Its utility stems from its dual reactivity profile, acting as a potent methylating and formylating agent.[1][4] The molecule's structure features a central carbon atom bonded to a dimethylamino group and two methoxy groups, making it a key building block for a wide array of organic compounds, including enamines, amidines, and various heterocyclic structures.[1][5]
The reactivity of DMF-DMA is primarily driven by the electrophilic nature of its central carbon atom and the nucleophilicity of the nitrogen atom.[1][5][6] This guide provides a comprehensive overview of its chemical properties, reactivity, and relevant experimental protocols to support its effective and safe utilization in research and development.
Physical and Chemical Properties
The fundamental physical and chemical properties of DMF-DMA are crucial for its proper handling, storage, and application in experimental design.[4] These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C5H13NO2 | [1][3][7] |
| Molecular Weight | 119.16 g/mol | [1][2][3][8] |
| Appearance | Colorless to pale yellow liquid | [1][3][7] |
| Odor | Rancid, amine-like | [5][9][10] |
| CAS Number | 4637-24-5 | [3][8][11][12] |
| EC Number | 225-063-3 | [8][13][14] |
| Density | 0.897 g/mL at 25 °C | [1][8][11][15] |
| Boiling Point | 102-104 °C at 720 mmHg | [1][8][11][12] |
| Melting Point | -85 °C | |
| Flash Point | 6-7 °C (42.8-44.6 °F) | [1][8][12] |
| Refractive Index (n20/D) | 1.396 | [7][8][11] |
| Solubility | Miscible with most organic solvents; hydrolyzes in water. | [11][12][16] |
| Autoignition Temperature | 155 °C | |
| Explosion Limits | 1.3 - 17.7 % (v/v) |
Spectroscopic Properties
Spectroscopic data is essential for the characterization and identification of DMF-DMA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of DMF-DMA typically exhibits three distinct singlets.[1]
-
A singlet corresponding to the six protons of the two equivalent N-methyl groups.
-
A singlet for the six protons of the two equivalent methoxy groups, appearing at a different chemical shift.
-
A singlet for the single methine proton.[1]
-
In CDCl3, typical shifts are observed around 4.35 ppm (methine proton), 3.32 ppm (methoxy protons), and 2.28 ppm (N-methyl protons).[17]
-
-
¹³C NMR: The carbon NMR spectrum shows signals for the N-methyl carbons, the methoxy carbons, and the central methine carbon.[1]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for C-H, C-O, and C-N bonds.
Chemical Reactivity and Applications
DMF-DMA is a versatile reagent due to its unique structure. The central carbon is electrophilic, while the nitrogen atom is nucleophilic.[5][9] This allows it to participate in a wide range of chemical transformations.[6]
Formylation and Methylation Agent
DMF-DMA is widely used as a formylating and methylating agent.[1]
-
Formylation: It reacts with primary and secondary amines to form formamidine derivatives.[4] It is also used to introduce formyl groups to active methylene compounds.[6]
-
Methylation: It serves as an effective methylating reagent for carboxylic acids, phenols, and thiols, converting them into their corresponding methyl esters, ethers, and thioethers under mild conditions.[11]
Synthesis of Heterocyclic Compounds
A primary application of DMF-DMA is in the synthesis of heterocyclic structures.[3][5] It acts as a C1 synthon, reacting with compounds containing active methylene and amino groups to build various ring systems.[5][6] It is a key reagent in the synthesis of:
Reactions with Active Methylene and Methyl Groups
One of its most significant reactions is with compounds containing active methylene or methyl groups to produce enamines.[6] This reaction proceeds via the attack of a carbanion on the electrophilic carbon of DMF-DMA, followed by the elimination of methanol.[6][10] These enamine intermediates are crucial for constructing more complex molecules.[5]
Hydrolysis
DMF-DMA is sensitive to moisture and hydrolyzes in the presence of water.[12] This reaction is important to consider for its handling and storage, which should be in a dry, cool environment.[3][16]
Caption: Hydrolysis pathway of N,N-Dimethylformamide dimethyl acetal.
Experimental Protocols
Detailed methodologies are crucial for the successful application of DMF-DMA.
Synthesis of N,N-Dimethylformamide Dimethyl Acetal
A common industrial method involves the reaction of N,N-dimethylformamide (DMF) with dimethyl sulfate and sodium methoxide.[1]
Protocol based on the Dimethyl Sulfate Method:
-
Iminium Salt Formation: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, heat N,N-dimethylformamide to 60-70°C.[1]
-
Slowly add dimethyl sulfate dropwise to the heated DMF while maintaining the temperature. This exothermic reaction forms an iminium salt intermediate.[1][4]
-
Stir the mixture for several hours to ensure the complete formation of the intermediate.[1]
-
Acetal Formation: In a separate reactor, disperse solid sodium methoxide in an inert organic solvent.
-
Slowly add the iminium salt mixture to the sodium methoxide suspension.
-
Allow the reaction to proceed with stirring.
-
Work-up and Purification: Filter the reaction mixture to remove the solid by-product (sodium methyl sulfate).[1]
-
The resulting solution contains DMF-DMA, which can be purified by distillation under reduced pressure.[10][15]
Caption: General experimental workflow for the synthesis of DMF-DMA.
General Protocol for Enamine Synthesis
DMF-DMA is used to form enamines from compounds with active methylene groups.[20]
-
In a dry reaction flask under an inert atmosphere, dissolve the active methylene compound (e.g., a ketone or malononitrile derivative) in a suitable dry solvent (e.g., dioxane, DMF).[20]
-
Add N,N-Dimethylformamide dimethyl acetal (typically 1.0 to 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (refluxing in DMF is common for less reactive substrates).[18][20]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.[20]
-
The resulting solid or oil is the enamine product, which can be purified by recrystallization or chromatography if necessary.[20]
Core Reactivity Principle
The utility of DMF-DMA in synthesis is rooted in its dual chemical nature. The central carbon atom is electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the nitrogen atom. Conversely, the lone pair on the nitrogen atom provides a site of nucleophilicity.[1][5] This relationship allows it to react with a vast range of both nucleophilic and electrophilic partners, often acting as a bridge to form new C-C and C-N bonds.
Caption: Dual electrophilic and nucleophilic nature of DMF-DMA.
Safety and Handling
N,N-Dimethylformamide dimethyl acetal is a hazardous chemical that requires careful handling.
-
Hazards: It is a highly flammable liquid and vapor.[12][13][21] It is harmful if inhaled or swallowed and causes serious eye damage.[12][13][21][22] It may also cause an allergic skin reaction.[12][13][21]
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and flame-retardant clothing.[13][21] Keep away from heat, sparks, open flames, and other ignition sources.[13][14] All equipment must be grounded to prevent static discharge.[12]
-
Storage: Store in a cool, dry, and well-ventilated place below +30°C.[11][14] Keep the container tightly closed and away from moisture, as it hydrolyzes.[14][21]
Conclusion
N,N-Dimethylformamide dimethyl acetal is an indispensable reagent in modern organic synthesis. Its well-defined chemical properties and predictable reactivity make it a powerful tool for methylation, formylation, and the construction of complex heterocyclic systems. A thorough understanding of its physical characteristics, reactivity, and proper handling procedures is essential for its safe and effective application in both academic research and industrial drug development.
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